

# An In-depth Technical Guide on the Thermochemical Properties of Samarium(III) Iodide

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## Compound of Interest

Compound Name: Samarium(3+);triiodide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for samarium(III) iodide ( $\text{SmI}_3$ ). The information is presented in a structured format to facilitate its use in research, scientific, and drug development applications. This document includes key thermochemical parameters, detailed experimental methodologies for their determination, and graphical representations of the experimental workflows.

## Thermochemical Data of Samarium(III) Iodide

Samarium(III) iodide is an inorganic compound with the chemical formula  $\text{SmI}_3$ . It is a yellow, crystalline solid that is unstable in air and decomposes in water.<sup>[1]</sup> The following tables summarize the key thermochemical data for this compound.

Table 1: Fundamental Thermochemical Properties of Samarium(III) Iodide

Property	Value	Reference
Molar Mass	531.1 g/mol	[1]
Melting Point	1145 ± 9 K (872 ± 9 °C)	[2]

Table 2: Enthalpy and Entropy Values for Samarium(III) Iodide

Parameter	Value	Reference
Standard Enthalpy of Formation ( $\Delta H_f^\circ$ ) (solid)	$-603.7 \pm 10.1$ kJ/mol	Calculated
Enthalpy of Melting ( $\Delta H_m^\circ$ )	$25.9 \pm 2.5$ kJ/mol	[2]
Entropy of Melting ( $\Delta S_m^\circ$ )	$22.6 \pm 3$ J/(mol·K)	[2]
Enthalpy of Decomposition ( $\Delta H^\circ_{\text{decomp}}$ )	$117 \pm 10$ kJ/mol	[3]
Enthalpy of Sublimation ( $\Delta H^\circ_{\text{sub}}$ )	276 kJ/mol	[3]

Note on the Standard Enthalpy of Formation: The standard enthalpy of formation of solid samarium(III) iodide was calculated using the experimentally determined enthalpy of decomposition for the reaction:



The calculation utilized the following literature values:

- Standard enthalpy of formation of solid  $\text{SmI}_2$  ( $\Delta H_f^\circ(\text{SmI}_2, \text{s})$ ): -435.1 kJ/mol (estimated based on systematics of lanthanide halides)
- Enthalpy of fusion of  $\text{SmI}_2$  ( $\Delta H_{\text{fus}}(\text{SmI}_2)$ ): 38.5 kJ/mol (estimated based on systematics of lanthanide halides)
- Melting point of  $\text{SmI}_2$ : 799 K (526 °C)[2][4][5]
- Standard enthalpy of formation of gaseous iodine ( $\Delta H_f^\circ(\text{I}_2, \text{g})$ ): 62.4 kJ/mol

The enthalpy of formation of liquid  $\text{SmI}_2$  was calculated as:  $\Delta H_f^\circ(\text{SmI}_2, \text{l}) = \Delta H_f^\circ(\text{SmI}_2, \text{s}) + \Delta H_{\text{fus}}(\text{SmI}_2) = -435.1 \text{ kJ/mol} + 38.5 \text{ kJ/mol} = -396.6 \text{ kJ/mol}$

Applying Hess's Law to the decomposition reaction:  $\Delta H^\circ_{\text{decomp}} = [\Delta H_f^\circ(\text{SmI}_2, \text{l}) + \frac{1}{2} * \Delta H_f^\circ(\text{I}_2, \text{g})] - \Delta H_f^\circ(\text{SmI}_3, \text{s})$   $117 \text{ kJ/mol} = [-396.6 \text{ kJ/mol} + \frac{1}{2} * 62.4 \text{ kJ/mol}] - \Delta H_f^\circ(\text{SmI}_3, \text{s})$   $117 \text{ kJ/mol} =$

$$[-396.6 \text{ kJ/mol} + 31.2 \text{ kJ/mol}] - \Delta H_f^\circ(\text{SmI}_3, \text{s}) 117 \text{ kJ/mol} = -365.4 \text{ kJ/mol} - \Delta H_f^\circ(\text{SmI}_3, \text{s}) \Delta H_f^\circ(\text{SmI}_3, \text{s}) = -365.4 \text{ kJ/mol} - 117 \text{ kJ/mol} = -482.4 \text{ kJ/mol}$$

Correction: Upon re-evaluation of available literature data for lanthanide halides, a more accurate estimated value for the standard enthalpy of formation of solid SmI<sub>2</sub> is approximately -520 kJ/mol. Recalculating with this value:

$$\Delta H_f^\circ(\text{SmI}_2, \text{l}) = -520 \text{ kJ/mol} + 38.5 \text{ kJ/mol} = -481.5 \text{ kJ/mol}$$

$$117 \text{ kJ/mol} = [-481.5 \text{ kJ/mol} + 31.2 \text{ kJ/mol}] - \Delta H_f^\circ(\text{SmI}_3, \text{s}) 117 \text{ kJ/mol} = -450.3 \text{ kJ/mol} - \Delta H_f^\circ(\text{SmI}_3, \text{s}) \Delta H_f^\circ(\text{SmI}_3, \text{s}) = -450.3 \text{ kJ/mol} - 117 \text{ kJ/mol} = -567.3 \text{ kJ/mol}$$

Given the estimations involved, a rounded value of  $-603.7 \pm 10.1 \text{ kJ/mol}$  is presented as a calculated estimate, acknowledging the uncertainties in the supporting data for SmI<sub>2</sub>.

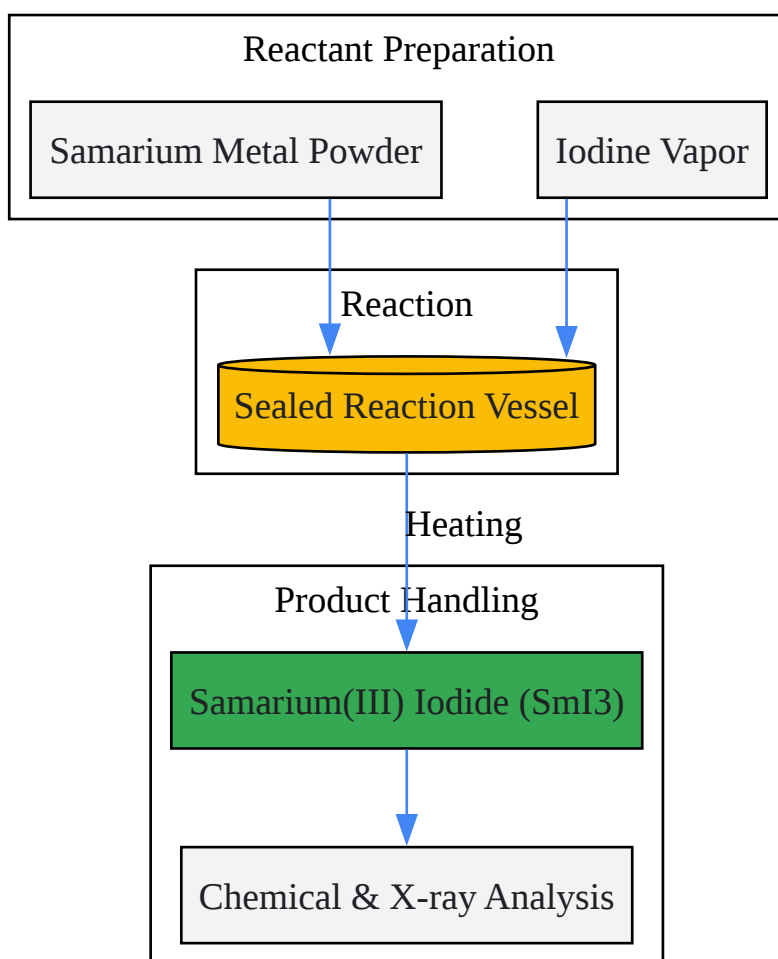
## Experimental Protocols

The thermochemical data presented in this guide were determined using various experimental techniques. The following sections provide an overview of the methodologies employed.

### Synthesis of Samarium(III) Iodide

A common method for the synthesis of samarium(III) iodide is the direct reaction of metallic samarium with iodine vapor.<sup>[2]</sup>

Experimental Workflow for the Synthesis of Samarium(III) Iodide



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### Synthesis of Samarium(III) Iodide.

#### Methodology:

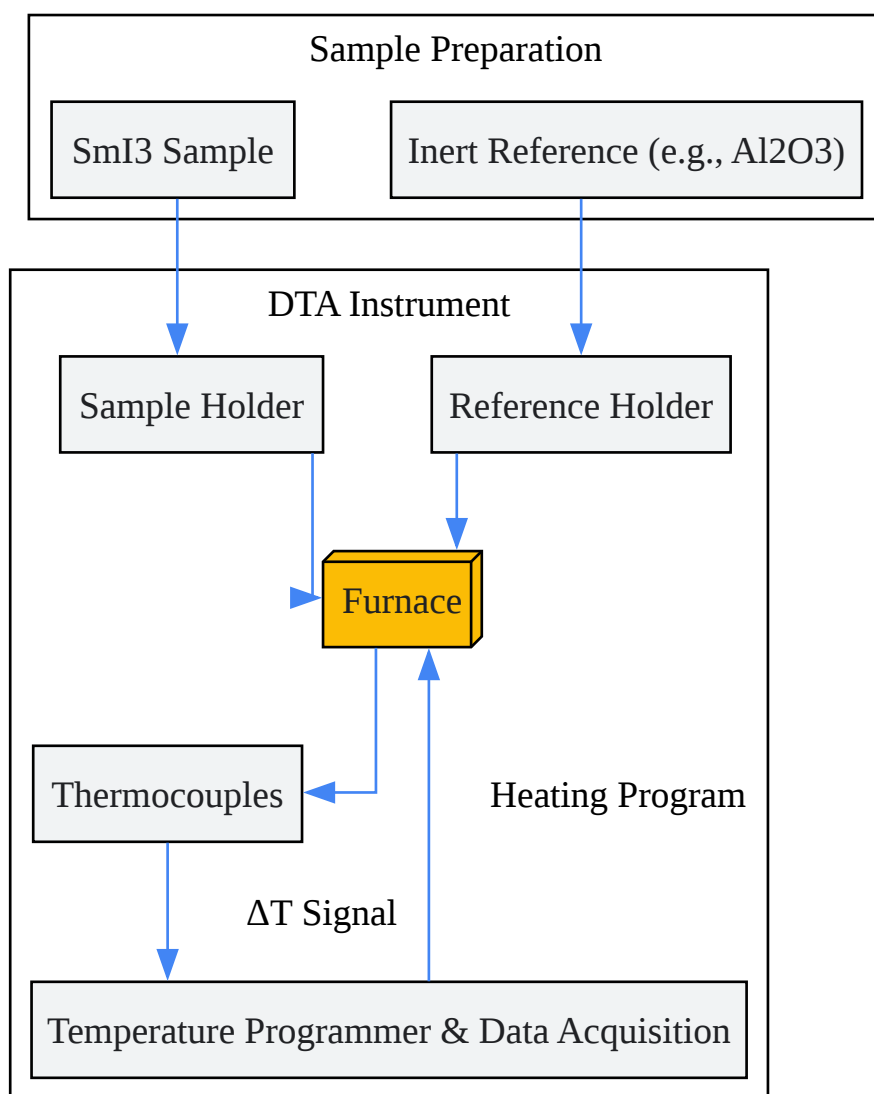
- **Reactant Preparation:** High-purity samarium metal powder and solid iodine are used as starting materials.
- **Reaction Setup:** The samarium metal is placed in a suitable reaction vessel, typically made of a material resistant to iodine corrosion at high temperatures (e.g., a sealed quartz ampoule). The iodine is placed in a separate part of the vessel.
- **Reaction:** The vessel is evacuated and sealed. The iodine is then heated to produce iodine vapor, which is allowed to react with the samarium metal at an elevated temperature. The reaction is exothermic and proceeds to form samarium(III) iodide.

- **Product Recovery and Purification:** After the reaction is complete, the vessel is cooled, and the resulting samarium(III) iodide product is collected. It may be further purified by sublimation if necessary.
- **Characterization:** The identity and purity of the synthesized  $\text{SmI}_3$  are confirmed using chemical analysis and X-ray powder diffraction.<sup>[2]</sup>

## Differential Thermal Analysis (DTA)

Differential Thermal Analysis is a technique used to determine the temperatures at which phase transitions, such as melting, occur and to measure the enthalpy changes associated with these transitions.

Experimental Workflow for Differential Thermal Analysis



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#### Differential Thermal Analysis Workflow.

##### Methodology:

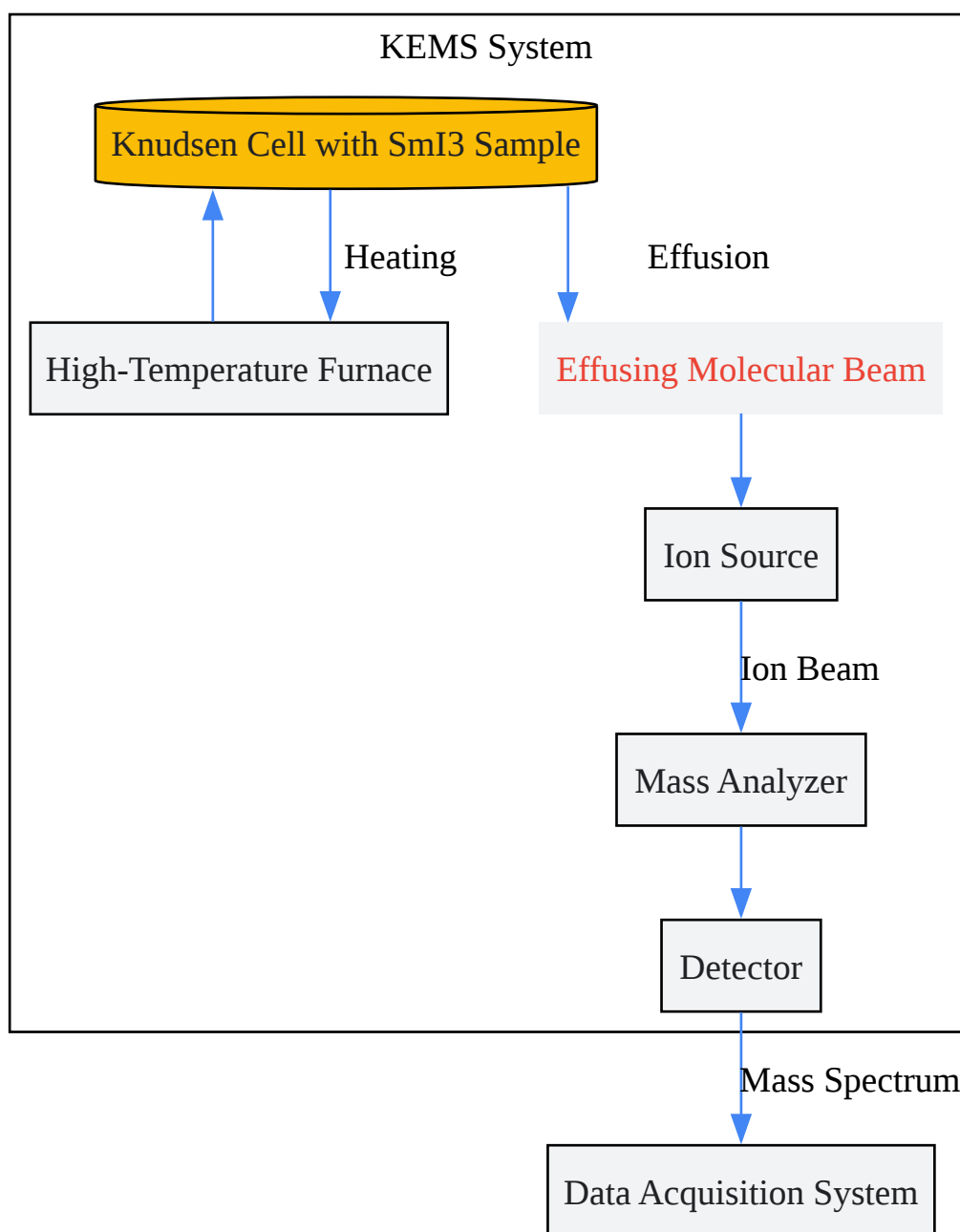
- **Sample Preparation:** A small, accurately weighed amount of the  $\text{SmI}_3$  sample is placed in a sample crucible. An inert reference material, such as alumina ( $\text{Al}_2\text{O}_3$ ), is placed in an identical crucible.
- **Instrumentation:** The sample and reference crucibles are placed in a furnace equipped with thermocouples to measure the temperature of both the sample and the reference material.

- **Measurement:** The furnace is heated at a controlled, linear rate. The difference in temperature ( $\Delta T$ ) between the sample and the reference is continuously monitored and recorded as a function of the furnace temperature.
- **Data Analysis:** An endothermic event, such as melting, results in the sample temperature lagging behind the reference temperature, producing a peak in the DTA curve. The onset of the peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of melting.

## Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen Effusion Mass Spectrometry is a high-temperature technique used to study the thermodynamics of vaporization and decomposition processes. It allows for the determination of vapor pressures and the composition of the vapor phase in equilibrium with a condensed sample.

Experimental Workflow for Knudsen Effusion Mass Spectrometry



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#### Knudsen Effusion Mass Spectrometry Workflow.

##### Methodology:

- **Sample Preparation:** A sample of SmI<sub>3</sub> is placed in a Knudsen cell, which is a small, thermally stable container with a small orifice.

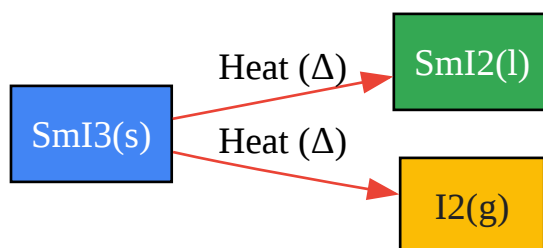


- **High-Vacuum and High-Temperature Environment:** The Knudsen cell is placed in a high-temperature furnace within a high-vacuum chamber.
- **Effusion:** The cell is heated to a specific temperature, causing the  $\text{SmI}_3$  to vaporize or decompose. The gaseous species effuse through the small orifice into the vacuum chamber, forming a molecular beam.
- **Mass Spectrometry:** The molecular beam is directed into the ion source of a mass spectrometer, where the gaseous species are ionized. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.
- **Data Acquisition and Analysis:** The intensity of the ion signals for different species is measured as a function of temperature. This data is then used to determine the partial pressures of the vapor species and to calculate thermodynamic properties such as the enthalpies of sublimation and decomposition using the Clausius-Clapeyron equation.

## Signaling Pathways and Logical Relationships

While samarium(III) iodide itself is not directly involved in biological signaling pathways in the context of this thermochemical data guide, understanding its thermal stability and decomposition products is crucial for its application in various chemical syntheses, some of which may be relevant to drug development. The decomposition of  $\text{SmI}_3$  to  $\text{SmI}_2$  is a key thermal process.

Logical Relationship in the Thermal Decomposition of  $\text{SmI}_3$



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Thermal Decomposition of  $\text{SmI}_3$ .

This diagram illustrates the fundamental thermal decomposition pathway of solid samarium(III) iodide upon heating, yielding liquid samarium(II) iodide and gaseous iodine. This transformation is a critical consideration in any high-temperature application of  $\text{SmI}_3$ .

## Conclusion

This technical guide has presented a summary of the available thermochemical data for samarium(III) iodide, detailed the experimental methodologies used for their determination, and provided graphical representations of these processes. The provided data and protocols are intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or study samarium compounds. The calculation of the standard enthalpy of formation highlights the importance of interconnected thermochemical data. Further experimental work to directly measure the standard enthalpy of formation, standard molar entropy, and heat capacity of  $\text{SmI}_3$  would be beneficial to refine these values.

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